2-(4-tert-Butylphenyl)ethanol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5319. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

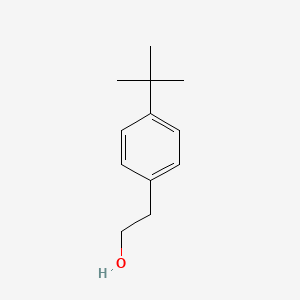

Structure

3D Structure

属性

IUPAC Name |

2-(4-tert-butylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7,13H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGMMENPUKHODD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202384 | |

| Record name | Phenethyl alcohol, p-(tert-butyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5406-86-0 | |

| Record name | 4-(1,1-Dimethylethyl)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5406-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butylphenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005406860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5406-86-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenethyl alcohol, p-(tert-butyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-butylphenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5406-86-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TERT-BUTYLPHENETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AES74I7NRU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-tert-Butylphenyl)ethanol (CAS: 5406-86-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-tert-Butylphenyl)ethanol, a significant intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Due to a notable lack of publicly available data on the specific biological activities of this compound, this guide also presents information on the well-documented bioactivities of the structurally related compound, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), to provide context and potential avenues for future research.

Chemical and Physical Properties

This compound, also known as p-tert-Butylphenethyl alcohol, is an aromatic alcohol.[3] It is characterized by a benzene (B151609) ring substituted with a tert-butyl group at the para position and an ethanol (B145695) group. Its physical state can be a colorless to light yellow liquid or a white to off-white waxy solid, depending on the ambient temperature.[4][5] It is insoluble in water but shows slight solubility in solvents like chloroform (B151607) and methanol.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5406-86-0 | [3] |

| Molecular Formula | C₁₂H₁₈O | [2] |

| Molecular Weight | 178.27 g/mol | [2] |

| IUPAC Name | This compound | [6] |

| Synonyms | p-tert-Butylphenethyl alcohol, 4-tert-Butylphenethanol | [3] |

| Appearance | White or clear colorless fused solid or liquid | [5] |

| Density | 0.956 - 0.975 g/cm³ | [2][4] |

| Melting Point | 29.0 - 35.0 °C | [5] |

| Boiling Point | 251 °C (at 760 mmHg), 141-143 °C (at 15 mmHg) | [2][4] |

| Water Solubility | Insoluble | |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [2] |

Table 2: Spectroscopic Data Overview

| Spectrum Type | Description | Reference(s) |

| ¹H NMR | Data not readily available in public databases. Expected signals would correspond to the tert-butyl protons, aromatic protons, and the two methylene (B1212753) groups of the ethanol chain. | [7] |

| ¹³C NMR | Data not readily available in public databases. Expected signals would include those for the tert-butyl carbons, the aromatic carbons (with symmetry), and the two carbons of the ethanol side chain. | [7] |

| Mass Spectrometry | Data on specific fragmentation patterns are not readily available. Expected fragmentation would involve benzylic cleavage and loss of water. | [6] |

| Infrared (IR) | ATR-IR spectra are available and would show characteristic absorptions for O-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring. | [6] |

Synthesis and Experimental Protocols

The primary synthesis route for this compound is the reduction of its corresponding carboxylic acid, (4-tert-butyl-phenyl)-acetic acid. This reduction is typically achieved using a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄).

Workflow for the Synthesis of this compound

References

- 1. 2-(4-tert-Butylphenoxy)ethanol | C12H18O2 | CID 12841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5406-86-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 2-(4-(tert-Butyl)phenyl)ethanol [myskinrecipes.com]

- 5. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. p-tert-Butylphenethyl alcohol | C12H18O | CID 79410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(5406-86-0) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to p-tert-Butylphenethyl Alcohol: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-tert-Butylphenethyl alcohol, with the chemical formula C₁₂H₁₈O, is an aromatic alcohol that holds interest in various fields of chemical research and development due to its unique structural features. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by experimental protocols and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Physical Properties

The physical characteristics of a compound are fundamental to its application and handling. The key physical properties of p-tert-butylphenethyl alcohol are summarized in the table below.

Table of Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O | [1] |

| Molecular Weight | 178.27 g/mol | [1] |

| CAS Number | 5406-86-0 | [1] |

| Appearance | Off-White to Pale Yellow Waxy Solid | Inferred from properties of similar compounds |

| Melting Point | 32-35 °C | |

| Boiling Point | 141-143 °C at 15 mmHg | |

| Density | ~0.975 g/cm³ (Predicted) | |

| Solubility | Insoluble in water; Soluble in organic solvents like Chloroform, DMSO, and Methanol. |

Experimental Protocols: Determination of Physical Properties

Accurate determination of physical properties is crucial for compound characterization. The following are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of p-tert-butylphenethyl alcohol can be determined using a standard capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the crystalline p-tert-butylphenethyl alcohol is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is the end of the range.

Determination of Boiling Point

The boiling point at reduced pressure is determined using a distillation setup.

Protocol:

-

Apparatus Setup: A small-scale distillation apparatus is assembled, including a round-bottom flask, a condenser, a receiving flask, and a thermometer.

-

Sample Introduction: The p-tert-butylphenethyl alcohol sample is placed in the round-bottom flask along with a boiling chip.

-

Vacuum Application: The system is connected to a vacuum pump to achieve the desired pressure (e.g., 15 mmHg).

-

Heating: The flask is gently heated in a heating mantle.

-

Observation: The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb is recorded as the boiling point at that pressure.

Determination of Density

The density of the solid can be determined by the displacement method.

Protocol:

-

Mass Measurement: A known mass of p-tert-butylphenethyl alcohol is accurately weighed.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the alcohol is insoluble (e.g., water), and the initial volume is recorded.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, and the new volume is recorded.

-

Calculation: The volume of the solid is the difference between the final and initial volumes. The density is calculated by dividing the mass of the solid by its volume.

Determination of Solubility

A qualitative assessment of solubility in various solvents can be performed.

Protocol:

-

Sample Preparation: A small, measured amount of p-tert-butylphenethyl alcohol (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL of water, ethanol, chloroform) is added to a separate test tube.

-

Observation: The tubes are agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.

Chemical Properties

The chemical behavior of p-tert-butylphenethyl alcohol is dictated by its functional groups: the hydroxyl group and the substituted aromatic ring.

Stability

-

Thermal Stability: Similar to other aromatic alcohols, p-tert-butylphenethyl alcohol is expected to be relatively stable at room temperature. At elevated temperatures, dehydration to form the corresponding styrene (B11656) derivative can occur, particularly in the presence of an acid catalyst. Studies on the thermal stability of the related p-tert-butylphenol show decomposition at temperatures above 400°C.

-

Oxidative Stability: The tertiary benzylic-like position and the electron-donating tert-butyl group influence its stability towards oxidation. The presence of the tert-butyl group can provide steric hindrance, potentially slowing down oxidation reactions at the aromatic ring.

Reactivity

-

Oxidation: As a primary alcohol, the hydroxyl group of p-tert-butylphenethyl alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would yield the aldehyde, while strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) would lead to the carboxylic acid.

-

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives in the presence of an acid catalyst to form the corresponding esters.

-

Electrophilic Aromatic Substitution: The benzene (B151609) ring is activated by the alkyl and hydroxyethyl (B10761427) substituents, making it susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the substituents will influence the position of substitution.

Experimental Protocols: Synthesis and Analysis

Synthesis of p-tert-Butylphenethyl Alcohol via Grignard Reaction

A common method for the synthesis of phenethyl alcohols is the reaction of a Grignard reagent with an epoxide.

Protocol:

-

Grignard Reagent Formation: p-tert-Butylbromobenzene is reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form p-tert-butylphenylmagnesium bromide.

-

Reaction with Ethylene (B1197577) Oxide: The freshly prepared Grignard reagent is then reacted with ethylene oxide at low temperature (e.g., 0 °C).

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure p-tert-butylphenethyl alcohol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds like p-tert-butylphenethyl alcohol.

Protocol:

-

Sample Preparation: A dilute solution of the p-tert-butylphenethyl alcohol sample is prepared in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

-

Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar or medium-polarity column). The components of the sample are separated based on their boiling points and interactions with the stationary phase.

-

Detection (MS): As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the fragments is measured, generating a mass spectrum that is characteristic of the compound.

-

Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are compared to known standards or spectral libraries to confirm the identity of p-tert-butylphenethyl alcohol.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of p-tert-butylphenethyl alcohol.

Proposed Metabolic Pathway

Based on the known metabolism of phenethyl alcohol, a plausible metabolic pathway for p-tert-butylphenethyl alcohol can be proposed. The primary route of metabolism is likely oxidation of the alcohol to the corresponding carboxylic acid, which can then be conjugated and excreted.

Caption: Proposed metabolic pathway of p-tert-butylphenethyl alcohol.

References

2-(4-tert-butylphenyl)ethanol molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(4-tert-butylphenyl)ethanol, a key intermediate in the synthesis of various organic compounds, pharmaceuticals, and dyestuffs. Its pleasant, floral, and slightly musky odor also makes it a valuable ingredient in the fragrance and flavor industry. This guide details its molecular structure, physicochemical properties, and the standard experimental protocols for its characterization.

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its application in synthesis and formulation.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₈O | [1][2][3] |

| Molecular Weight | 178.27 g/mol | [1][4][5] |

| IUPAC Name | This compound | [1][3][6] |

| CAS Number | 5406-86-0 | [2][4][5] |

| Appearance | Colorless to light yellow liquid / solid | [5][7] |

| Melting Point | 32-35 °C | [8] |

| Boiling Point | 251 °C at 760 mmHg | [7] |

| Density | 0.956 g/cm³ | [7] |

| Solubility | Insoluble in water | [4][8] |

| SMILES | CC(C)(C)C1=CC=C(C=C1)CCO | [1][3] |

Molecular Structure

The molecular structure of this compound consists of a benzene (B151609) ring substituted with a tert-butyl group at position 4 and an ethanol (B145695) group at position 1.

Caption: 2D representation of the this compound molecular structure.

Experimental Protocols

The characterization of this compound relies on standard analytical techniques to confirm its identity, purity, and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Methodology:

-

A sample of approximately 5-10 mg is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

¹H NMR and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz).

-

¹H NMR Analysis: The spectrum is analyzed for chemical shifts, integration values, and splitting patterns to identify the different types of protons (aromatic, ethyl, tert-butyl, and hydroxyl).

-

¹³C NMR Analysis: The spectrum reveals the number of unique carbon environments.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology:

-

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

The solution is introduced into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) interface.

-

For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer is used to determine the exact mass.[1]

-

Analysis: The mass spectrum will show the molecular ion peak [M+H]⁺ or [M]⁺•, which confirms the molecular weight of 178.27 g/mol .[1][4][5][7][8] The fragmentation pattern can further validate the structure.

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound.

-

Methodology:

-

A standard solution of known concentration is prepared.

-

A reversed-phase C18 column is typically used.

-

The mobile phase is a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often run in an isocratic or gradient mode.

-

Detection is commonly performed using a UV detector at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

-

Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥96% is common for commercial samples.[2]

-

Synthesis and Characterization Workflow

The general workflow for obtaining and verifying this compound involves synthesis followed by a series of purification and analytical steps to ensure the final product meets the required specifications.

Caption: General workflow for the synthesis and analytical characterization of this compound.

References

- 1. p-tert-Butylphenethyl alcohol | C12H18O | CID 79410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | 5406-86-0 [chemicalbook.com]

- 5. 4-tert-Butylphenethyl alcohol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 96% | Fisher Scientific [fishersci.ca]

- 7. 2-(4-(tert-Butyl)phenyl)ethanol [myskinrecipes.com]

- 8. echemi.com [echemi.com]

solubility of 2-(4-tert-butylphenyl)ethanol in organic solvents

An In-depth Technical Guide on the Solubility of 2-(4-tert-butylphenyl)ethanol in Organic Solvents

Introduction

This compound is an aromatic alcohol with a chemical structure featuring a phenyl ring substituted with a tert-butyl group at the para position and an ethanol (B145695) group. This molecular architecture, which includes both a nonpolar tert-butyl group and a polar hydroxyl moiety, results in a distinct solubility profile. This profile is a critical parameter for its application in various domains, including its use as a fragrance component, a precursor in organic synthesis, and potentially in the creation of novel materials and pharmaceutical agents.

This technical guide offers a thorough examination of the solubility of this compound in a range of organic solvents. Given the scarcity of direct quantitative solubility data in publicly accessible literature, this document synthesizes qualitative information with estimations derived from structurally analogous compounds to serve as a practical resource for researchers, scientists, and professionals in drug development. Furthermore, detailed experimental methodologies for solubility determination are presented, complemented by a visual depiction of the experimental workflow.

Solubility Profile

The solubility of a chemical compound is fundamentally governed by the "like dissolves like" principle, which posits that substances with comparable polarities are likely to be miscible. This compound's structure is amphiphilic, possessing a polar hydroxyl (-OH) group that can engage in hydrogen bonding, alongside a substantial nonpolar segment composed of the phenyl ring and the bulky tert-butyl group. This dual character dictates its solubility behavior across different classes of organic solvents.

Qualitative Solubility

Based on its molecular structure, the solubility of this compound can be qualitatively predicted as follows:

-

Soluble in polar organic solvents such as alcohols (e.g., ethanol, methanol) and ketones (e.g., acetone), owing to the favorable energetic interactions between its hydroxyl group and the polar solvent molecules.

-

Soluble in nonpolar aromatic solvents (e.g., toluene) and ethers (e.g., diethyl ether), facilitated by the nonpolar nature of the substituted benzene (B151609) ring.[1][2]

-

Sparingly soluble to insoluble in highly nonpolar aliphatic solvents (e.g., hexane).

-

Insoluble in water, a characteristic that is consistently reported across various chemical data sources. The large nonpolar portion of the molecule outweighs the influence of the polar hydroxyl group in an aqueous medium.

Estimated Quantitative Solubility Data

The following table presents the estimated solubility of this compound in several organic solvents, based on these principles and the available data for analogous compounds.

| Solvent Class | Solvent Example | Estimated Solubility | Rationale |

| Polar Protic | Ethanol | Soluble | "Like dissolves like"; hydrogen bonding interactions with the hydroxyl group are favorable.[5][6][7][8] |

| Methanol | Soluble | Similar polarity and hydrogen bonding capability to ethanol.[5][6][7][8] | |

| Polar Aprotic | Acetone | Soluble | Good polarity match with the solute.[2] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble (~30 mg/mL) | Based on solubility data for the structurally similar compound 2-tert-butyl-4-ethylphenol.[4] | |

| Nonpolar Aromatic | Toluene | Soluble | Favorable van der Waals interactions with the substituted phenyl ring. |

| Nonpolar Aliphatic | Hexane (B92381) | Sparingly Soluble | The nonpolar nature of hexane interacts with the alkyl and phenyl groups, but the polar hydroxyl group limits high solubility. |

| Ethers | Diethyl Ether | Soluble | Acts as a good solvent for a wide range of organic compounds.[1][2] |

| Aqueous | Water | Insoluble | The large nonpolar moiety dominates the overall solubility characteristics in water.[2] |

Note: The term "Soluble" indicates that the compound is anticipated to dissolve to a considerable extent. These values are estimations and should be experimentally verified for applications requiring high precision.

Experimental Protocols for Solubility Determination

The precise measurement of solubility is essential for numerous scientific and industrial applications. The subsequent section provides a detailed protocol for the widely recognized shake-flask method for determining equilibrium solubility, with subsequent quantification by High-Performance Liquid Chromatography (HPLC).

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a robust and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[9][10][11][12][13]

Materials:

-

This compound (solid form)

-

High-purity selected organic solvent

-

Glass vials equipped with screw caps (B75204) and inert septa

-

A temperature-controlled orbital shaker or incubator

-

A centrifuge for phase separation (optional)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

An analytical balance

Procedure:

-

Preparation: Introduce an excess quantity of solid this compound into a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Solvent Addition: Dispense a precisely known volume or mass of the chosen organic solvent into the vial.

-

Equilibration: Securely seal the vial and place it in a temperature-controlled shaker, maintaining a constant temperature (e.g., 25 °C). The mixture should be agitated for a duration sufficient to achieve equilibrium, which may vary from several hours to a few days. It is advisable to conduct preliminary studies to ascertain the optimal equilibration time.[12]

-

Phase Separation: Upon reaching equilibrium, cease agitation and permit the undissolved solid to sediment. To ensure a clean separation of the solid from the saturated solution, the sample may be centrifuged at the same constant temperature.

-

Sampling: Carefully aspirate a sample of the clear supernatant (the saturated solution) with a syringe. To eliminate any residual solid particulates, pass the sample through a syringe filter into a clean collection vial.

-

Quantification: Ascertain the concentration of this compound in the filtered saturated solution using a suitable analytical technique, such as HPLC.[9][14]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific analytical method for determining the concentration of a compound within a solution.[15][16][17]

Materials and Equipment:

-

An HPLC system equipped with a UV detector

-

A suitable HPLC column (e.g., a C18 reversed-phase column)

-

The mobile phase (e.g., a mixture of acetonitrile (B52724) and water)

-

Volumetric flasks and precision pipettes

-

High-purity this compound for the preparation of analytical standards

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the same solvent used for the solubility determination, covering a range of known concentrations.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the corresponding peak areas for each concentration. Construct a calibration curve by plotting peak area as a function of concentration. This curve should exhibit linearity over the expected concentration range of the samples.

-

Sample Analysis: Dilute the filtered saturated solution from the shake-flask experiment with the mobile phase to a concentration that falls within the linear dynamic range of the calibration curve.

-

Injection and Data Acquisition: Inject the diluted sample into the HPLC system and record the resulting peak area.

-

Concentration Determination: Utilize the calibration curve to determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the solubility in the original saturated solution by multiplying the concentration of the diluted sample by the appropriate dilution factor. The solubility is typically reported in units of mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram provides a visual representation of the logical workflow for the experimental determination of the solubility of this compound.

Caption: A logical workflow for determining the solubility of a chemical compound.

Conclusion

This technical guide has furnished a detailed examination of the . Although extensive quantitative data is not widely available, a qualitative and estimated solubility profile has been constructed based on its chemical structure and data from analogous compounds. The detailed experimental protocols for the shake-flask method coupled with HPLC analysis provide a robust framework for researchers to obtain precise solubility data tailored to their specific needs. This information is paramount for the effective utilization of this compound in research, development, and various industrial processes.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4-tert-Butylphenol | C10H14O | CID 7393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Alcohols and Ethers [chemed.chem.purdue.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. bioassaysys.com [bioassaysys.com]

- 14. improvedpharma.com [improvedpharma.com]

- 15. pharmaguru.co [pharmaguru.co]

- 16. sciforum.net [sciforum.net]

- 17. researchgate.net [researchgate.net]

Navigating the Safe Handling of 2-(4-tert-butylphenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and likely experimental methodologies used to determine the hazard profile of 2-(4-tert-butylphenyl)ethanol (CAS No. 5406-86-0). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various experimental conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C12H18O | [1][2][3] |

| Molecular Weight | 178.27 g/mol | [1][2] |

| Appearance | White or clear colorless fused solid or liquid as melt | [4] |

| Melting Point | 29.0-35.0 °C | [4] |

| Boiling Point | 150-160 °C @ 15 Torr | [1] |

| Flash Point | 109.0 ± 3.7 °C | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Water Solubility | Insoluble | [1] |

| Purity | ≥95.0% (GC) | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with several identified risks to human health and the environment.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework for its hazard communication.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | GHS Pictogram | Reference(s) |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage. | Danger | [2][3] |

| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child. | Health Hazard | [2][3] |

| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure. | Health Hazard | [2][3] |

| Hazardous to the Aquatic Environment (Chronic) | H411: Toxic to aquatic life with long lasting effects. | Environment | [2][3] |

Handling Precautions and Safety Measures

Adherence to strict safety protocols is mandatory when handling this compound. The following precautions are based on its hazard profile.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection: Wear protective gloves and a lab coat.[3]

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.[5]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1][5]

-

Ensure eyewash stations and safety showers are readily accessible.[6]

Safe Handling and Storage

-

Keep container tightly closed.[1]

-

Store in a dry, cool, and well-ventilated place.[1]

-

Store locked up.[1]

Experimental Protocols for Hazard Determination

The hazard classifications of this compound are determined through standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). While specific study reports for this compound are not publicly available, the following sections describe the likely methodologies used.

Serious Eye Damage/Eye Irritation

The determination of "Causes serious eye damage" (H318) is typically based on in vivo or in vitro tests.

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion: This in vivo test involves applying the test substance to the eye of an animal (typically a rabbit) and observing for effects on the cornea, iris, and conjunctiva.[1] The severity and reversibility of the lesions are scored over time to determine the level of irritation or damage.

A tiered testing strategy is often employed to minimize animal testing. This may involve in vitro methods as a first step:

-

OECD Test Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) Test Method for Identifying Chemicals Not Requiring Classification and Labelling for Eye Irritation or Serious Eye Damage: This in vitro method uses a three-dimensional human corneal epithelium model to assess cytotoxicity as an endpoint for eye irritation.

Reproductive Toxicity

The classification "Suspected of damaging fertility or the unborn child" (H361) is based on studies that assess the potential effects of the substance on reproductive function and development.

-

OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test: This guideline describes a screening study where the test substance is administered to male and female rodents before, during, and after mating.[6][7] The study evaluates effects on mating behavior, fertility, pregnancy, and offspring viability and growth.[6][7]

-

OECD Test Guideline 443: Extended One-Generation Reproductive Toxicity Study: This is a more comprehensive study that provides a detailed evaluation of reproductive and developmental effects, including systemic toxicity in pregnant and lactating females and their offspring.[8] It assesses a wider range of endpoints, including developmental neurotoxicity and immunotoxicity.[8]

Aquatic Toxicity

The classification "Toxic to aquatic life with long lasting effects" (H411) is determined by assessing the substance's effects on various aquatic organisms.

-

OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effects of the chemical on the growth of freshwater algae.

-

OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity of the substance to daphnids (water fleas).

-

OECD Test Guideline 203: Fish, Acute Toxicity Test: This test determines the concentration of the chemical that is lethal to fish over a short period.

Given that this compound is poorly soluble in water, specific guidance for testing "difficult substances" would be followed, as outlined in OECD Guidance Document 23 .[9][10] This involves methods to ensure a stable and measurable concentration of the test substance in the aqueous phase.[10]

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a general workflow for handling a chemical substance based on the information provided in its Safety Data Sheet (SDS). This logical process ensures that all necessary safety precautions are considered before and during the handling of hazardous materials like this compound.

Conclusion

This compound is a valuable compound for research and development, but it possesses significant health and environmental hazards. A thorough understanding of its safety data and the implementation of stringent handling precautions are paramount for the protection of laboratory personnel and the environment. This technical guide provides a foundation for the safe use of this chemical by outlining its properties, hazards, and the likely experimental basis for these classifications. Researchers must always consult the most up-to-date Safety Data Sheet before use and adhere to all institutional and regulatory safety guidelines.

References

- 1. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 2. echemi.com [echemi.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. kreatis.eu [kreatis.eu]

The Biological Versatility of Substituted Phenyl Alcohols: A Technical Guide to 2,4-Di-tert-butylphenol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the initial focus of this guide was the biological activity of 2-(4-tert-butylphenyl)ethanol and its derivatives, a comprehensive review of publicly available scientific literature has revealed a significant lack of specific data on this particular compound class. However, extensive research exists for the structurally related compound, 2,4-di-tert-butylphenol (2,4-DTBP) . This guide therefore provides an in-depth overview of the multifaceted biological activities of 2,4-DTBP, offering valuable insights that may inform research on other substituted phenyl alcohols.

Introduction

2,4-Di-tert-butylphenol (2,4-DTBP) is a lipophilic phenolic compound of significant interest in the scientific community.[1] Found in a diverse range of natural sources including bacteria, fungi, and plants, it is a secondary metabolite with a broad spectrum of documented biological activities.[1][2] Its chemical structure, characterized by a phenolic hydroxyl group and two bulky tert-butyl groups, is key to its reactivity and interactions with biological systems.[1] This technical guide summarizes the key biological activities of 2,4-DTBP, presenting quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action.

Core Biological Activities

2,4-DTBP has demonstrated potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1] These activities are attributed to its unique molecular structure.[1]

Antioxidant Activity

2,4-DTBP is a well-documented antioxidant, effectively scavenging free radicals and mitigating oxidative stress. Its mechanism of action involves the donation of a hydrogen atom from its hydroxyl group to stabilize free radicals, thereby interrupting lipid peroxidation chain reactions.[1]

Anti-inflammatory Effects

2,4-DTBP exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It has been shown to suppress the production of pro-inflammatory cytokines in immune cells stimulated by lipopolysaccharide (LPS).[1]

Anticancer Properties

A growing body of evidence highlights the potent anticancer capabilities of 2,4-DTBP against various cancer cell lines.[1] Its primary mechanism involves the induction of apoptosis (programmed cell death) through the modulation of key regulatory proteins.[1][3]

Antimicrobial Action

2,4-DTBP displays broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.[1][4]

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of 2,4-DTBP.

| Table 1: Anticancer Activity of 2,4-DTBP | |

| Cell Line | IC50 Value (µM) |

| HCT116 (human colorectal cancer) | 57.044 ± 0.32 |

| GM00637 (human normal fibroblast) | 90.84 ± 4.28 |

| Table 2: Antimicrobial Activity of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives (A Structurally Related Compound Class) | ||

| Compound | Microorganism | MIC (µg/mL) |

| KVM-219 | S. aureus | 0.78 |

| KVM-219 | E. coli | 12.5 |

| KVM-219 | C. albicans | 1.56 |

Signaling Pathways and Mechanisms of Action

The biological effects of 2,4-DTBP are mediated through its interaction with specific cellular signaling pathways.

Anticancer Mechanism of 2,4-DTBP

In cancer cells, 2,4-DTBP primarily induces apoptosis through the intrinsic pathway. It achieves this by downregulating the expression of the anti-apoptotic proteins Bcl-2 and Survivin, which leads to mitochondrial dysfunction. This, in turn, triggers the activation of the p53 tumor suppressor protein, initiating a caspase cascade (including caspase-7) that culminates in programmed cell death.[1]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of 2,4-DTBP.

Cytotoxicity Assay (MTT Assay)

-

Cell Lines: HCT116 (human colorectal cancer) and GM00637 (human normal fibroblast) cells.

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

A series of concentrations of 2,4-DTBP were added to the wells.

-

The cells were incubated for 24 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability was calculated as a percentage of the control (untreated cells).

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined from the dose-response curve.[3]

-

Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

-

Microorganisms: Staphylococcus aureus, Escherichia coli, Candida albicans.

-

Procedure:

-

A serial dilution of the test compound (e.g., KVM-219) was prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well was inoculated with a standardized suspension of the test microorganism.

-

The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[4]

-

Conclusion

While research on this compound and its derivatives is currently limited, the extensive data available for the structurally similar compound, 2,4-di-tert-butylphenol, provides a valuable foundation for future investigations. The potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of 2,4-DTBP, coupled with an emerging understanding of its mechanisms of action, highlight the therapeutic potential of this class of substituted phenyl alcohols. Further research is warranted to explore the structure-activity relationships within this chemical space and to identify novel derivatives with enhanced efficacy and safety profiles for various therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted inhibition of colorectal cancer proliferation: The dual‐modulatory role of 2,4‐DTBP on anti‐apoptotic Bcl‐2 and Survivin proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.usmf.md [repository.usmf.md]

The Elusive Natural Occurrence of 2-(4-tert-butylphenyl)ethanol: A Technical Guide to its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-tert-butylphenyl)ethanol is a substituted aromatic alcohol with potential applications in various fields, including fragrance, and as a synthon in medicinal chemistry. While its synthesis is well-established, its natural occurrence remains largely unelucidated in scientific literature. This technical guide provides an in-depth exploration of the current knowledge surrounding the natural presence of this compound and its analogues. Due to the limited direct evidence for the target molecule, this guide will focus significantly on the well-documented, structurally related natural product, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), as a key analogue. Information on general biosynthetic pathways for aromatic alcohols and relevant experimental protocols are also detailed to provide a comprehensive resource for researchers in this area.

Natural Occurrence of this compound and its Analogues

Direct reports on the isolation of this compound from natural sources are scarce in the current body of scientific literature. However, the widespread natural occurrence of its analogue, 2,4-di-tert-butylphenol (2,4-DTBP), has been extensively documented across various biological kingdoms, including bacteria, fungi, plants, and even animals.[1][2] This suggests that the biosynthetic machinery for producing tert-butylated phenolic compounds is present in nature.

The structural similarity between this compound and 2,4-DTBP raises the possibility that the former may exist as a minor, yet-to-be-identified component in organisms that produce the latter, potentially as a metabolic intermediate or a product of a side reaction.

Quantitative Data on the Natural Occurrence of 2,4-di-tert-butylphenol (Analogue)

The following table summarizes the diverse natural sources of 2,4-di-tert-butylphenol, highlighting its broad distribution.

| Kingdom | Phylum/Division | Family | Species |

| Bacteria | Cyanobacteria | Nostocaceae | Nostoc spp.[2] |

| Firmicutes | Paenibacillaceae | Paenibacillus polymyxa[2] | |

| Proteobacteria | Pseudomonadaceae | Pseudomonas monteilii[2] | |

| Actinobacteria | Streptomycetaceae | Streptomyces mutabilis[2] | |

| Fungi | Ascomycota | Glomerellaceae | Colletotrichum gloeosporioides[2] |

| Basidiomycota | Polyporaceae | Trametes suaveolens[2] | |

| Myxomycota | Didymiaceae | Didymium iridis[2] | |

| Plantae | Marchantiophyta | Marchantiaceae | Marchantia polymorpha[2] |

| Pteridophyta | Osmundaceae | Osmunda regalis[2] | |

| Pinophyta | Pinaceae | Pinus spp.[2] | |

| Magnoliophyta | Multiple | Over 100 species[2] | |

| Animalia | Porifera | - | Zygomycale sp.[2] |

| Arthropoda | - | Scolopendra subspinipes[2] |

Biosynthesis of Aromatic Alcohols: A Plausible Pathway

While a specific biosynthetic pathway for this compound has not been described, the general biosynthesis of aromatic alcohols in microorganisms is well understood and can provide a hypothetical framework. The Ehrlich pathway is a primary route for the formation of aromatic alcohols from aromatic amino acids.[3]

Hypothetical Biosynthesis of this compound

A plausible biosynthetic route could involve the enzymatic reduction of a corresponding ketone precursor, 4-tert-butylacetophenone. Ketoreductase enzymes are capable of such transformations.[4]

Caption: Hypothetical enzymatic reduction of a precursor to this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound from a natural source are not available due to the lack of reported natural occurrence. However, the methodologies used for its well-documented analogue, 2,4-di-tert-butylphenol, and other aromatic alcohols can be readily adapted.

General Workflow for Isolation and Identification

References

- 1. researchgate.net [researchgate.net]

- 2. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Spectroscopic Analysis of 2-(4-tert-butylphenyl)ethanol

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-tert-butylphenyl)ethanol, a key intermediate in various organic syntheses. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₈O[1]

-

Molecular Weight: 178.27 g/mol [1]

-

CAS Number: 5406-86-0[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.3 | d | 2H | Ar-H (ortho to ethyl group) |

| ~ 7.1 | d | 2H | Ar-H (meta to ethyl group) |

| ~ 3.8 | t | 2H | -CH₂-OH |

| ~ 2.8 | t | 2H | Ar-CH₂- |

| ~ 1.5 | s (broad) | 1H | -OH |

| 1.3 | s | 9H | -C(CH ₃)₃ |

Predicted data based on typical chemical shifts for similar structural motifs.

| Chemical Shift (δ) ppm | Assignment |

| ~ 149 | C -C(CH₃)₃ |

| ~ 135 | Ar-C -CH₂ |

| ~ 128 | Ar-C H (ortho to ethyl group) |

| ~ 125 | Ar-C H (meta to ethyl group) |

| ~ 63 | -C H₂-OH |

| ~ 39 | Ar-C H₂- |

| ~ 34 | -C (CH₃)₃ |

| ~ 31 | -C(C H₃)₃ |

Predicted data based on typical chemical shifts for similar structural motifs.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 | Strong, Broad | O-H stretch (alcohol) |

| ~ 3050 - 2850 | Medium-Strong | C-H stretch (aromatic and aliphatic) |

| ~ 1610, 1510 | Medium | C=C stretch (aromatic ring) |

| ~ 1050 | Strong | C-O stretch (primary alcohol) |

| ~ 830 | Strong | p-disubstituted benzene (B151609) C-H bend |

Data corresponds to typical values for the respective functional groups.

| m/z | Relative Intensity | Assignment |

| 178 | Moderate | [M]⁺ (Molecular ion) |

| 163 | High | [M - CH₃]⁺ |

| 147 | Moderate | [M - CH₂OH]⁺ |

| 133 | Moderate | [M - C₂H₄OH]⁺ |

| 117 | High | [M - C(CH₃)₃]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 57 | High | [C(CH₃)₃]⁺ |

Predicted fragmentation pattern based on the structure of the molecule.[4][5]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Sample Preparation:

-

Approximately 5-25 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[6]

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift referencing (δ = 0.00 ppm).

-

The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[7]

-

The NMR tube is capped and the outside is cleaned with a lint-free tissue before insertion into the spectrometer.[6]

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is used.[8][9]

-

¹H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. The number of scans can vary depending on the sample concentration, but typically 8 to 16 scans are sufficient.

-

¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer acquisition time are generally required.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

The anvil is lowered to press the sample against the crystal, ensuring good contact.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Procedure: A background spectrum of the clean ATR crystal is first collected. The sample is then placed on the crystal, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers. The final spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Sample Preparation and Introduction:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

The sample is introduced into the mass spectrometer, often via a direct infusion pump or through a gas chromatograph (GC-MS) for separation from any impurities.

Data Acquisition:

-

Instrument: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

-

Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. p-tert-Butylphenethyl alcohol | C12H18O | CID 79410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. whitman.edu [whitman.edu]

- 6. sibran.ru [sibran.ru]

- 7. spectrabase.com [spectrabase.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. utsouthwestern.edu [utsouthwestern.edu]

The Synthesis of 2-(4-tert-butylphenyl)ethanol: A Technical Guide to its Discovery and Evolution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-tert-butylphenyl)ethanol, also known as p-tert-butylphenethyl alcohol, is an aromatic alcohol of significant interest in the fields of organic synthesis, pharmaceuticals, and material science. Its unique structural motif, featuring a phenylethanol backbone substituted with a bulky tert-butyl group, imparts specific physical and chemical properties that make it a valuable intermediate. This technical guide provides a comprehensive overview of the discovery and history of the synthesis of this compound, detailing key experimental protocols, quantitative data, and the evolution of its synthetic methodologies.

Historical Context and Discovery

While a definitive first synthesis of this compound is not readily apparent in seminal literature, its synthetic history is intrinsically linked to the development of fundamental organic reactions, most notably the Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877.[1] The ability to introduce alkyl groups onto an aromatic ring opened the door for the synthesis of a vast array of substituted aromatic compounds. The synthesis of the tert-butylbenzene (B1681246) precursor and its subsequent elaboration to the target alcohol are prime applications of this and other foundational reactions like the Grignard reaction.

Early approaches to similar structures would have relied on multi-step sequences, often with harsh conditions and moderate yields. The evolution of synthetic methods has been driven by the pursuit of higher efficiency, selectivity, and improved safety profiles. Modern approaches, including recent patented methods, focus on milder reaction conditions and more readily available starting materials.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into three primary strategies, each with its own set of advantages and historical significance.

-

Friedel-Crafts Reaction and Subsequent Reduction: This classical approach involves the introduction of a two-carbon chain onto a tert-butylated benzene (B151609) ring.

-

Reduction of (4-tert-butylphenyl)acetic acid and its Derivatives: A straightforward method that relies on the availability of the corresponding carboxylic acid or ester.

-

Grignard Reaction: A versatile carbon-carbon bond-forming reaction that can be adapted to synthesize the target molecule.

-

Modern Alkylation of Phenylethanol: A more recent, patented approach that focuses on safety and efficiency by alkylating the pre-formed phenylethanol backbone.

The logical workflow for selecting a synthetic route is outlined below:

Caption: Decision workflow for the synthesis of this compound.

Detailed Synthetic Routes and Experimental Protocols

Route 1: Friedel-Crafts Acylation of tert-Butylbenzene followed by Reduction

This two-step process is a robust and well-established method for preparing phenylethanols.

Caption: Friedel-Crafts acylation and reduction pathway.

Experimental Protocol:

-

Step 1: Synthesis of 4'-tert-Butylacetophenone (Friedel-Crafts Acylation)

-

To a stirred and cooled (0-5 °C) mixture of tert-butylbenzene and a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in an inert solvent (e.g., dichloromethane), slowly add acetyl chloride.

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4'-tert-butylacetophenone. The product can be purified by vacuum distillation or recrystallization.

-

-

Step 2: Reduction of 4'-tert-Butylacetophenone to this compound

-

Dissolve 4'-tert-butylacetophenone in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Cool the solution in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.

-

Stir the reaction mixture at room temperature until the reduction is complete.

-

Acidify the mixture with dilute hydrochloric acid and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain this compound.

-

| Route | Reactants | Reagents & Conditions | Yield | Reference |

| Friedel-Crafts & Red. | tert-Butylbenzene, Acetyl Chloride | 1. AlCl3, CH2Cl2; 2. NaBH4, MeOH | Good | General |

Route 2: Reduction of (4-tert-butylphenyl)acetic acid

This is a direct and efficient method, provided the starting carboxylic acid is readily available.

Caption: Reduction of (4-tert-butylphenyl)acetic acid.

Experimental Protocol:

-

To a suspension of lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add a solution of (4-tert-butylphenyl)acetic acid in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 4 hours.[2]

-

Cool the reaction mixture in an ice bath and quench the excess LiAlH4 by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water.

-

Filter the resulting granular precipitate and wash it with diethyl ether.

-

Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

| Route | Reactant | Reagents & Conditions | Yield | Reference |

| Carboxylic Acid Red. | (4-tert-butylphenyl)acetic acid | LiAlH4, Diethyl ether, 25 °C, 4h | 72% | [2] |

Route 3: Grignard Reaction

This method involves the formation of a Grignard reagent from a 4-tert-butylbenzyl halide and its subsequent reaction with formaldehyde.

Caption: Grignard synthesis pathway.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 4-tert-butylbenzyl halide (e.g., bromide or chloride) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating and then maintained by the exothermic reaction. After the addition is complete, reflux the mixture for a short period to ensure complete formation of the Grignard reagent.

-

Reaction with Formaldehyde: Cool the Grignard reagent solution in an ice bath. Slowly bubble gaseous formaldehyde (generated by heating paraformaldehyde) through the solution or add a solution of formaldehyde in an aprotic solvent.

-

Work-up: After the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.

| Route | Reactants | Reagents & Conditions | Yield | Reference |

| Grignard Reaction | 4-tert-butylbenzyl halide, Formaldehyde | 1. Mg, anhydrous ether; 2. HCHO; 3. H3O+ workup | Variable | General |

Route 4: Modern Friedel-Crafts Alkylation of Protected Phenylethanol

A recent patent discloses a safer and more efficient method starting from phenylethanol.[3]

Caption: Modern patented synthesis of this compound.

Experimental Protocol:

-

Protection of Phenylethanol: Dissolve phenylethanol in ethyl acetate, add triethylamine, and cool to 0-5 °C. Add methyl chloroformate dropwise. Allow the reaction to warm to room temperature and stir until completion. After an aqueous workup, the solvent is evaporated to yield methyl phenethyl carbonate.[3]

-

Friedel-Crafts Alkylation: Dissolve the methyl phenethyl carbonate in dichloromethane (B109758) and add anhydrous aluminum trichloride. Heat the mixture to reflux and slowly introduce isobutene gas. Monitor the reaction by TLC. After completion, the reaction is quenched with water, and the product, 4-tert-butyl methyl phenethyl carbonate, is isolated.[3]

-

Hydrolysis: The intermediate is hydrolyzed under alkaline conditions (e.g., with potassium hydroxide or sodium hydroxide) to yield the final product, this compound.[3]

| Route | Reactants | Reagents & Conditions | Yield | Reference |

| Modern Patented Route | Phenylethanol, Methyl Chloroformate, Isobutylene | 1. Et3N; 2. AlCl3; 3. KOH/NaOH | 82% (for alkylation step) | [3] |

Conclusion

The synthesis of this compound has evolved from classical, multi-step procedures to more streamlined and safer modern methods. While the foundational principles of reactions like the Friedel-Crafts and Grignard reactions remain central, their application has been refined to improve yield, selectivity, and process safety. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. The methods outlined in this guide provide a comprehensive toolkit for the efficient and reliable synthesis of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-tert-butylphenyl)ethanol

Introduction

2-(4-tert-butylphenyl)ethanol is a valuable chemical intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] It also finds application in the fragrance and flavor industry due to its distinct floral and musky aroma.[3] This document outlines the detailed protocols for the synthesis of this compound via the reduction of (4-tert-butyl-phenyl)-acetic acid. The primary methods detailed are reduction using Lithium Aluminum Hydride (LiAlH₄) and Borane (B79455) (BH₃), both of which are effective for the conversion of carboxylic acids to primary alcohols.[4][5][6]

Materials and Methods

The synthesis of this compound from (4-tert-butyl-phenyl)-acetic acid is achieved through the reduction of the carboxylic acid group. Two robust and widely accepted protocols utilizing different reducing agents are presented below.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is based on the established reactivity of LiAlH₄ as a potent reducing agent for carboxylic acids.[4][7][8]

Materials:

-

(4-tert-butyl-phenyl)-acetic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

-

10% Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and distillation

Procedure:

-

Reaction Setup: A dry 500 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the flask, a suspension of LiAlH₄ (e.g., 1.2 equivalents) in anhydrous diethyl ether (e.g., 150 mL) is prepared and cooled to 0 °C using an ice bath.

-

Addition of Starting Material: (4-tert-butyl-phenyl)-acetic acid (e.g., 1 equivalent) is dissolved in anhydrous diethyl ether (e.g., 100 mL) and added dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by slowly adding water (e.g., 'x' mL, where 'x' is the mass of LiAlH₄ in grams), followed by 15% aqueous sodium hydroxide (B78521) (e.g., 'x' mL), and then water again (e.g., '3x' mL). This procedure is known as the Fieser workup and is designed to produce a granular precipitate that is easy to filter.

-

Workup: The resulting precipitate is removed by filtration, and the filter cake is washed with diethyl ether. The combined organic filtrates are then washed with 10% H₂SO₄, water, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

Borane is a chemoselective reagent for the reduction of carboxylic acids, often tolerating other functional groups like esters.[6][10][11][12]

Materials:

-

(4-tert-butyl-phenyl)-acetic acid

-

Borane-tetrahydrofuran complex solution (BH₃·THF, e.g., 1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (B129727) (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware as listed in Protocol 1

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with (4-tert-butyl-phenyl)-acetic acid (1 equivalent) and dissolved in anhydrous THF under an inert atmosphere.

-

Addition of Reducing Agent: The flask is cooled to 0 °C, and the BH₃·THF solution (e.g., 1.1 equivalents) is added slowly via a syringe or dropping funnel.

-

Reaction: The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Quenching: The reaction is cooled back to 0 °C and quenched by the slow, dropwise addition of methanol to destroy any excess borane.

-

Workup: The solvent is removed under reduced pressure. The residue is then treated with 1 M HCl and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated using a rotary evaporator.

-

Purification: The resulting crude product is purified by vacuum distillation or column chromatography to afford the desired this compound.

Results and Discussion

The reduction of (4-tert-butyl-phenyl)-acetic acid to this compound can be successfully achieved with high yields using either LiAlH₄ or borane complexes.

| Parameter | (4-tert-butyl-phenyl)-acetic acid | This compound | Reference |

| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₁₈O | [13],[1] |

| Molecular Weight | 192.25 g/mol | 178.27 g/mol | [13],[1] |

| Appearance | Colorless prisms/solid | Solid or liquid | [13],[1] |

| Boiling Point | Not specified | 251 °C at 760 mmHg | [3] |

| Density | 1.097 g/cm³ | 0.956 g/cm³ | ,[3] |

| Yield (LiAlH₄) | N/A | ~72% | [9] |

| Yield (BH₃·THF) | N/A | High yields generally reported | [12] |